6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid

Lipophilicity Drug-likeness Medicinal Chemistry

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (CAS 897561-78-3) is a polyfluorinated 2-phenylquinoline-4-carboxylic acid derivative with the molecular formula C₁₇H₉F₄NO₂ and a molecular weight of 335.25 g/mol. This compound belongs to the 2-phenylquinoline-4-carboxylic acid class, a privileged scaffold in medicinal chemistry with demonstrated utility in histone deacetylase (HDAC) inhibitor development and anticancer drug discovery.

Molecular Formula C17H9F4NO2
Molecular Weight 335.25 g/mol
CAS No. 897561-78-3
Cat. No. B13078618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
CAS897561-78-3
Molecular FormulaC17H9F4NO2
Molecular Weight335.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O
InChIInChI=1S/C17H9F4NO2/c18-11-4-5-14-12(7-11)13(16(23)24)8-15(22-14)9-2-1-3-10(6-9)17(19,20)21/h1-8H,(H,23,24)
InChIKeySISVFTSCVOHXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (CAS 897561-78-3): Baseline Overview for Procurement and Lead Identification


6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (CAS 897561-78-3) is a polyfluorinated 2-phenylquinoline-4-carboxylic acid derivative with the molecular formula C₁₇H₉F₄NO₂ and a molecular weight of 335.25 g/mol [1]. This compound belongs to the 2-phenylquinoline-4-carboxylic acid class, a privileged scaffold in medicinal chemistry with demonstrated utility in histone deacetylase (HDAC) inhibitor development and anticancer drug discovery [2]. The unique combination of a 6-fluoro substituent on the quinoline core and a 3-(trifluoromethyl)phenyl group at the 2-position distinguishes it from other quinoline-4-carboxylic acid analogs and provides a versatile carboxylic acid handle for further derivatization [1].

Why Generic Substitution Fails: Substitution-Pattern Specificity in 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid


Quinoline-4-carboxylic acid derivatives cannot be generically interchanged because the biological and physicochemical profiles are exquisitely sensitive to the position and electronic nature of substituents. The target compound's specific 6-fluoro-2-(3-trifluoromethylphenyl) substitution pattern yields a computed XLogP3 of 4.4 and a topological polar surface area (TPSA) of 50.2 Ų [1], values that differ substantially from the unsubstituted parent compound 2-phenylquinoline-4-carboxylic acid (LogP ≈ 3.6, TPSA 50.19 Ų) . The simultaneous presence of the 6-fluoro group, which modulates metabolic stability and pKa of the quinoline nitrogen, and the m-CF₃-phenyl substituent, which enhances target binding through hydrophobic and electrostatic interactions, creates a substitution pattern that is not replicated in any single commercially available analog [1]. Substituting a regioisomer such as 6-fluoro-2-(4-trifluoromethylphenyl)quinoline-4-carboxylic acid (CAS 897561-80-7) alters the orientation of the CF₃ group, potentially affecting π-stacking interactions and target selectivity .

Product-Specific Quantitative Differentiation Evidence for 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (CAS 897561-78-3)


Lipophilicity Advantage: 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid vs. Parent 2-Phenylquinoline-4-carboxylic acid

The target compound exhibits a computed XLogP3 of 4.4, representing a +0.8 log unit increase in lipophilicity over the parent 2-phenylquinoline-4-carboxylic acid scaffold (LogP = 3.6) [1]. This elevated lipophilicity, imparted by the 6-fluoro and 3-trifluoromethyl substituents, predicts enhanced membrane permeability and potentially improved cellular uptake. The TPSA remains essentially unchanged (50.2 vs. 50.19 Ų), suggesting that the increased lipophilicity does not come at the expense of increased polar surface area, a favorable profile for blood-brain barrier penetration and oral bioavailability according to commonly applied drug-likeness filters.

Lipophilicity Drug-likeness Medicinal Chemistry

Enhanced Hydrogen Bond Acceptor Capacity: 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid vs. Non-Fluorinated 2-Phenylquinoline-4-carboxylic acid

The target compound possesses 7 hydrogen bond acceptors compared to 3 for the parent 2-phenylquinoline-4-carboxylic acid scaffold, owing to the additional fluorine atoms in the 6-fluoro and 3-trifluoromethyl substituents [1][2]. The 6-fluoro substituent also contributes one hydrogen bond donor to the heteroatom count [1]. This substantially expanded hydrogen-bonding capacity may enhance binding affinity to zinc-dependent HDAC enzymes, where the fluorine atoms can participate in halogen bonding interactions within the enzyme active site, a mechanism that has been exploited in numerous fluorinated HDAC inhibitors.

Hydrogen Bonding Target Engagement Molecular Recognition

Structural Specificity of the 3-Trifluoromethylphenyl Group vs. 4-Trifluoromethylphenyl Regioisomer: Implications for π-Stacking and Target Recognition

The target compound places the trifluoromethyl substituent at the meta (3-) position of the 2-phenyl ring, in contrast to the para-substituted regioisomer 6-fluoro-2-(4-trifluoromethylphenyl)quinoline-4-carboxylic acid (CAS 897561-80-7) [1]. Meta-substitution alters the electron distribution on the phenyl ring, producing a distinct electrostatic potential surface that affects π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, His) in enzyme active sites. In the context of HDAC inhibitor design, the 2-phenylquinoline-4-carboxylic acid scaffold serves as a surface recognition cap group, and the regiochemistry of the phenyl substituent directly controls the orientation of the cap within the HDAC surface binding pocket, as demonstrated in structure-activity relationship studies of this class [2].

Regiochemistry π-Stacking Selectivity

Purity and Supplier-Guaranteed Specifications: 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid Reliable Sourcing

The target compound is commercially available at ≥98% purity (NLT 98%) from multiple suppliers, with purity verified by HPLC, NMR, and LC-MS . This contrasts with several structurally related quinoline-4-carboxylic acid analogs that are typically offered at lower purity grades (95%) or are available only via custom synthesis with extended lead times. The availability of analytical documentation including COA, MSDS, NMR spectra, HPLC chromatograms, and LC-MS data ensures batch-to-batch reproducibility for sensitive biological assays . The MDL number MFCD05175903 provides a unique identifier for procurement tracking across supplier databases .

Chemical Purity Quality Control Procurement

Drug-Likeness Profile of 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid: Compliance with Oral Bioavailability Filters

The target compound (MW = 335.25 g/mol; XLogP3 = 4.4; HBD = 1; HBA = 7; TPSA = 50.2 Ų) satisfies all key Lipinski Rule of Five criteria (MW < 500; LogP ≤ 5; HBD ≤ 5; HBA ≤ 10) [1]. With only one rotatable bond (the carboxylic acid group) and two additional rotatable bonds associated with the phenyl-quinoline linkage (total rotatable bonds = 3) , this compound exhibits relatively low conformational flexibility, a feature associated with improved oral bioavailability and reduced entropic penalty upon target binding. These properties position it favorably as a fragment-like or lead-like starting point for medicinal chemistry optimization compared to larger, more flexible quinoline derivatives.

Drug-likeness Lipinski Rule of Five Fragment-Based Drug Discovery

Absence of Published Biological Activity Data: A Note on the Current Evidence Base for 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid

An exhaustive search of the peer-reviewed literature, patent databases, and authoritative bioactivity repositories as of May 2026 did not identify any published, quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, MIC, or in vivo efficacy) for 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (CAS 897561-78-3). Commercial vendor descriptions referencing 'HDAC inhibitor lead compound' or 'anticancer applications' are aspirational marketing language and are not supported by published, reproducible experimental evidence . This compound should be considered an uncharacterized research intermediate or building block. All differentiation claims in this guide are therefore based on computed physicochemical properties, structural comparison to characterized analogs, and class-level inference from the broader 2-phenylquinoline-4-carboxylic acid literature [1].

Data Transparency Risk Assessment Procurement Caution

Optimal Research and Industrial Application Scenarios for 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (CAS 897561-78-3)


HDAC Inhibitor Lead Generation: Cap Group Derivatization of the 2-Phenylquinoline-4-carboxylic Acid Scaffold

The 2-phenylquinoline-4-carboxylic acid scaffold has been validated as an effective cap group for HDAC inhibitor design, with derivative D28 demonstrating HDAC3-selective inhibition (IC₅₀ = 24.45 µM) [1]. 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid provides a pre-fluorinated scaffold with elevated lipophilicity (XLogP3 = 4.4) and expanded hydrogen-bond acceptor capacity (7 HBA) relative to the parent scaffold [2]. The carboxylic acid at the 4-position serves as a direct synthetic handle for conjugation to zinc-binding groups (hydroxamic acid, hydrazide, o-aminoanilide) via amide bond formation, enabling rapid generation of focused HDAC inhibitor libraries with systematic variation of the linker and zinc-binding moiety while maintaining the optimized cap group [1][2].

Structure-Activity Relationship (SAR) Exploration of Fluorine Substitution Effects on Quinoline-Based Pharmacological Activity

The unique combination of a 6-fluoro substituent and a 3-trifluoromethylphenyl group in a single molecular entity enables systematic SAR studies of fluorine substitution effects that are not possible with non-fluorinated or mono-fluorinated analogs [1]. Researchers can use this compound alongside its regioisomer (6-fluoro-2-(4-trifluoromethylphenyl)quinoline-4-carboxylic acid, CAS 897561-80-7) and non-fluorinated comparator (2-phenylquinoline-4-carboxylic acid) to deconvolve the contributions of 6-fluoro substitution, CF₃ regioisomerism, and overall lipophilicity to target binding, metabolic stability, and cellular permeability [2]. The availability of the compound at ≥98% purity with full analytical characterization supports rigorous quantitative SAR campaigns .

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Starting Point

With a molecular weight of 335.25 g/mol, only 3 rotatable bonds, and full compliance with Lipinski Rule of Five criteria [1], this compound occupies an attractive chemical space at the interface of fragment-like and lead-like properties. It is larger than typical fragments (MW < 300) yet smaller than most lead compounds (MW 350–500), making it suitable as a privileged scaffold for fragment growing or scaffold-hopping strategies. The carboxylic acid group provides a synthetic vector for introducing diverse chemical functionality, while the fluorinated aromatic system offers opportunities for ¹⁹F NMR-based binding assays and metabolic profiling [1][2].

Chemical Biology Probe Development: HDAC Target Engagement and Cellular Assay Studies

The 2-phenylquinoline-4-carboxylic acid class has demonstrated HDAC inhibitory activity, with the cap group playing a critical role in surface recognition and isoform selectivity [1]. 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid, when coupled to an appropriate zinc-binding group, can serve as a precursor for chemical biology probes to study HDAC biology. The fluorinated cap group may provide distinct cellular permeability and intracellular distribution patterns compared to non-fluorinated analogs, based on the 0.8 log unit increase in computed lipophilicity [2]. Additionally, the ¹⁹F NMR-active fluorine atoms in both the 6-fluoro and trifluoromethyl groups provide spectroscopic handles for target engagement studies and metabolic tracking in cellular assays [2].

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